

Application Notes and Protocols for In Vivo Studies Using Ceefourin 1

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Compound of Interest

Compound Name: Ceefourin 1

Cat. No.: B1668777

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These application notes provide a comprehensive guide for the utilization of **Ceefourin 1**, a potent and highly selective inhibitor of Multidrug Resistance Protein 4 (MRP4), in preclinical in vivo research. The protocols outlined below are intended to facilitate the design and execution of animal studies to evaluate the therapeutic potential of **Ceefourin 1**, particularly in the context of oncology.

Introduction to Ceefourin 1

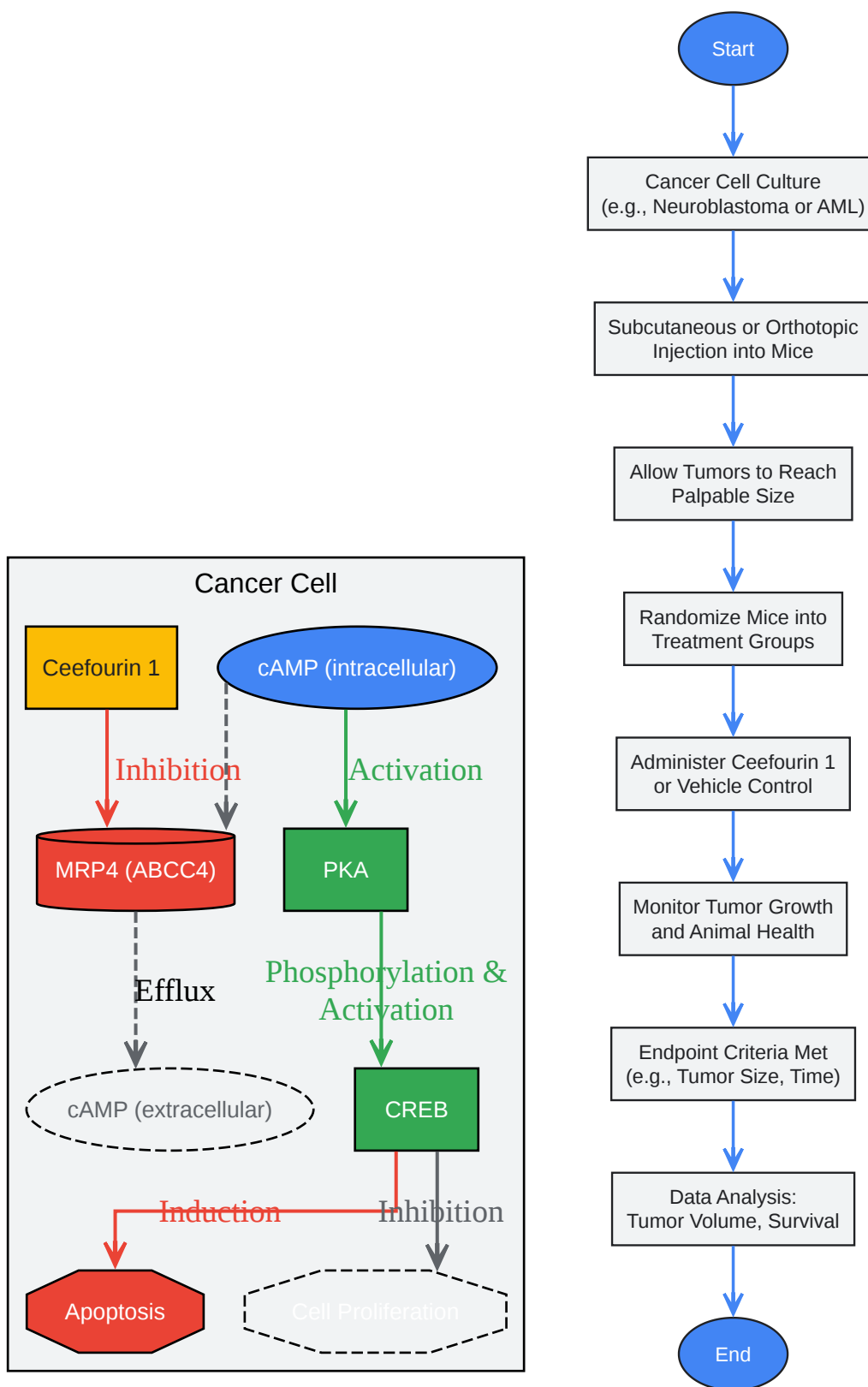
Ceefourin 1 is a small molecule inhibitor that specifically targets MRP4 (also known as ABCC4), an ATP-binding cassette (ABC) transporter.[1] MRP4 is an efflux pump that actively transports a wide range of endogenous and xenobiotic substances out of cells, including cyclic nucleotides (cAMP and cGMP), prostaglandins, and various chemotherapeutic agents.[2] By inhibiting MRP4, **Ceefourin 1** leads to the intracellular accumulation of these substrates, which can modulate cellular signaling pathways and enhance the efficacy of cytotoxic drugs. This makes **Ceefourin 1** a promising candidate for investigation as a chemosensitizer and as a standalone therapeutic agent.[3][4]

Mechanism of Action and Signaling Pathway

Ceefourin 1's primary mechanism of action is the competitive inhibition of MRP4-mediated substrate transport. A key substrate of MRP4 is cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.[5] In cancer cells, particularly in

malignancies like acute myeloid leukemia (AML), the efflux of cAMP by MRP4 can contribute to cell proliferation and survival.[6]

By blocking MRP4, **Ceefourin 1** increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5] The activation of the PKA-CREB signaling pathway can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[6]



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